Eltrombopag

Content Navigation

Use of Eltrombopag free acid or uncontrolled particle size leads to poor solubility and batch inconsistency. SMolecule supplies clinically validated Eltrombopag Olamine (CAS 496775-62-3) with guaranteed specifications:

- Salt form: Olamine salt for enhanced solubility vs. free acid.

- Polymorph: Form I, stable crystalline form ensuring reproducible dissolution.

- Particle size: Controlled distribution (d(0.9) < 10 µm) to meet BCS Class IV requirements.

Ensure batch-to-batch reproducibility and translational relevance.

Product Name

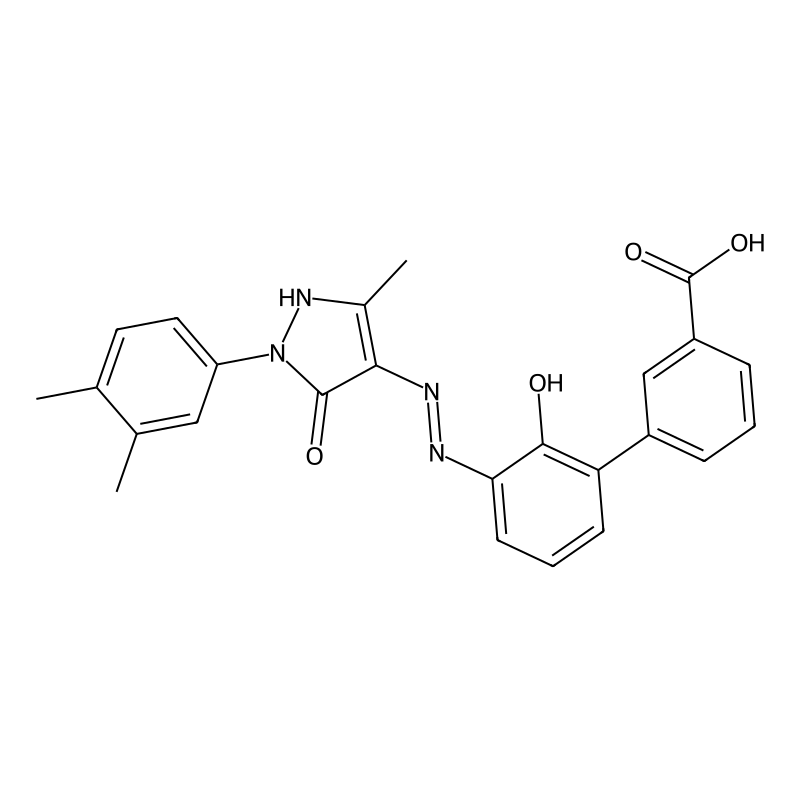

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Eltrombopag is a small molecule, non-peptide thrombopoietin receptor (TPO-R) agonist designed to stimulate megakaryocyte proliferation and differentiation, thereby increasing platelet counts. It functions by binding to the transmembrane domain of the TPO-R, initiating a signaling cascade distinct from that of endogenous TPO. Due to the free acid form's low solubility and permeability (BCS Class IV), the commercially supplied and clinically validated form is Eltrombopag Olamine (CAS 496775-62-3), a bis-monoethanolamine salt. This salt form is specifically engineered to enhance the compound's physicochemical properties for oral administration, making the selection of the correct salt and its physical specifications critical for therapeutic efficacy and formulation success.

Research Fit

Direct substitution of Eltrombopag Olamine with its free acid (CAS 496775-61-2) or with material of uncontrolled physical form is ill-advised for both research and manufacturing. The free acid is practically insoluble in aqueous media, a property that severely limits its oral bioavailability. The olamine salt was specifically developed to overcome this limitation. Furthermore, the performance of Eltrombopag Olamine is critically dependent on its particle size distribution and polymorphic form (Form I being the consistent, stable polymorph), which directly govern its dissolution rate and subsequent absorption. Procuring material without guaranteed specifications for salt form, particle size, and polymorphism introduces significant risks of formulation failure, inconsistent dosing, and poor in-vivo efficacy.

Substitution Risk

References

- [1] Eltrombopag. PubChem. National Center for Biotechnology Information. Accessed May 3, 2026.

- [2] Australian Public Assessment Report for Eltrombopag olamine. Therapeutic Goods Administration. Published October 26, 2010.

- [3] A solid oral pharmaceutical formulation comprising eltrombopag olamine. WO2022060332A1. Google Patents. Published March 24, 2022.

- [4] Eltrombopag Viatris: Assessment report. European Medicines Agency. Published October 17, 2024.

- [5] Preparation and Solid-State Characterization of Eltrombopag Crystal Phases. Molecules. 2020;26(1):55.

Olamine Salt: Handling & Stability

Eltrombopag Olamine is a non-hygroscopic, crystalline solid that is thermally stable up to approximately 125°C. Manufacturing processes consistently yield the same polymorphic form (Form I), ensuring batch-to-batch reproducibility. Forced degradation studies show the compound is stable under thermal and photolytic stress but is susceptible to degradation under acidic, basic, and oxidative conditions. This contrasts with the free acid, which is known to exist in over 20 different polymorphic and solvated forms, posing a significant risk of phase conversion and inconsistent physical properties during processing and storage.

| Evidence Dimension | Polymorphic and Thermal Stability |

| Target Compound Data | Single stable polymorph (Form I), thermally stable up to ~125°C, non-hygroscopic. |

| Comparator Or Baseline | Eltrombopag Free Acid: Over 20 known polymorphs and solvates with varying stability. |

| Quantified Difference | Qualitative but critical difference: single stable form vs. >20 forms, reducing risk of process-induced variability. |

| Conditions | Solid-state characterization and thermal analysis. |

Procuring the olamine salt (Form I) minimizes risks of batch inconsistency, poor flowability, and unpredictable dissolution associated with the polymorphic complexity of the free acid.

Particle Size Control for Oral Bioavailability

As a BCS Class IV compound, the dissolution rate of Eltrombopag Olamine is a critical, rate-limiting step for absorption. Patent literature demonstrates that controlling the particle size of the active pharmaceutical ingredient (API) is a key manufacturing parameter for achieving consistent bioavailability. One patent specifies that a particle size distribution where 90% of particles (d(0.9)) are less than 10 µm enhances the dissolution profile. Another key patent for the branded formulation claims an optimal range where about 90% of particles are between 10 and 90 microns, indicating a well-defined particle size is crucial. This highlights that simply procuring the olamine salt is insufficient; the material must have a specified and controlled particle size to be suitable for developing a bioavailable oral dosage form.

| Evidence Dimension | Particle Size Specification for Dissolution |

| Target Compound Data | Micronized material with d(0.9) < 10 µm or a defined range of 10-90 µm is specified in patents to ensure dissolution. |

| Comparator Or Baseline | Unmilled or uncontrolled particle size Eltrombopag Olamine. |

| Quantified Difference | Not a direct rate comparison, but a critical process parameter identified in multiple patents as necessary for performance. |

| Conditions | Pharmaceutical formulation development and dissolution testing (e.g., USP Apparatus II in pH 6.8 buffer). |

This evidence directly informs procurement specifications; buyers must source Eltrombopag Olamine with a controlled and specified particle size to ensure suitability for oral formulation and avoid failed batches.

Oral TPO-RAs: Comparative Efficacy

Eltrombopag is an oral TPO-RA, offering a significant handling and administration advantage over the injectable peptibody Romiplostim. When compared to other oral agents in a network meta-analysis for immune thrombocytopenia (ITP), Avatrombopag showed a statistically significant higher odds ratio for platelet response compared to Eltrombopag (OR 3.10, 95% CI: 1.01–9.51). However, a head-to-head trial comparing the two was terminated early due to enrollment challenges, leaving direct comparative evidence limited. In a retrospective study on aplastic anemia, patients treated with Avatrombopag had a shorter median time to response compared to those treated with Eltrombopag (p=0.012), although overall response rates at 6 months were not significantly different.

| Evidence Dimension | Clinical Efficacy (Platelet Response) |

| Target Compound Data | Oral administration. Significant efficacy over placebo (OR 11.92 vs placebo in ITP). |

| Comparator Or Baseline | Avatrombopag (oral): Higher odds ratio for platelet response in ITP (OR 3.10 vs Eltrombopag). Romiplostim (injectable). |

| Quantified Difference | Avatrombopag had a ~3-fold higher odds ratio for platelet response in an ITP network meta-analysis. |

| Conditions | Network meta-analysis of randomized controlled trials in adult patients with thrombocytopenia. |

While other oral agents may show advantages in some analyses, Eltrombopag is a well-established oral TPO-RA with a large body of clinical data, and the choice of agent may depend on specific indication, patient factors, and economic considerations.

Oral Formulation for Thrombocytopenia

For developing oral solid dosage forms for treating thrombocytopenia, the use of Eltrombopag Olamine with a controlled particle size distribution is critical. Its defined crystalline form (Form I) and thermal stability ensure consistent processing behavior during manufacturing steps like wet granulation, which is a common method for this API. Procuring material with specified particle size (e.g., d(0.9) < 10 µm or within 10-90 µm) is a prerequisite for achieving the target dissolution profile required for a BCS Class IV drug.

High-Throughput Screening & In Vitro Models

In research settings requiring consistent and reproducible results, using the olamine salt is preferable to the free acid. Its defined solubility characteristics, although still low in aqueous buffers (<0.02 mg/mL), are more consistent than the free acid's, which can vary with its polymorphic state. This is crucial for establishing reliable dose-response curves in cell-based assays or for use as a reference standard in analytical method development.

TPO-R Agonist Comparative Studies

Eltrombopag serves as a key benchmark compound in the evaluation of new TPO-receptor agonists. Its distinct binding site on the TPO-R transmembrane domain, compared to peptibodies like Romiplostim, makes it an essential tool for mechanistic studies and for profiling the selectivity and signaling pathways of novel candidates. Using the clinically relevant olamine salt ensures that in-vitro or preclinical findings are more translatable.

Application Selection Guide

References

- [1] Tablets comprising eltrombopag olamine. US8052994B2. Google Patents. Published November 8, 2011.

- [2] A solid oral pharmaceutical formulation comprising eltrombopag olamine. WO2022060332A1. Google Patents. Published March 24, 2022.

- [3] Tablets comprising eltrombopag olamine. EP3090730B1. Google Patents. Published November 9, 2016.

- [4] Public Assessment Report: Eltrombopag Glenmark 12.5 mg, 25 mg, 50 mg and 75 mg, tablets. Geneesmiddeleninformatiebank. Published September 20, 2024.

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Drug Indication

Associated Chemicals

Wikipedia

FDA Medication Guides

Eltrombopag Olamine

TABLET;ORAL

NOVARTIS

02/03/2021

Drug Warnings

In patients with chronic hepatitis C, Promacta in combination with interferon and ribavirin may increase the risk of hepatic decompensation. In two controlled clinical trials in patients with chronic hepatitis C and thrombocytopenia, ascites and encephalopathy occurred more frequently on the arm receiving treatment with Promacta plus antivirals (7%) than the placebo plus antivirals arm (4%). Patients with low albumin levels (less than 3.5 g/dL) or Model for End-Stage Liver Disease (MELD) score greater than or equal to 10 at baseline had a greater risk for hepatic decompensation on the arm receiving treatment with Promacta plus antivirals. Discontinue Promacta if antiviral therapy is discontinued.

Retreatment with eltrombopag after discontinuance for hepatotoxicity is not recommended. However, the manufacturer suggests that retreatment may be considered if the anticipated clinical benefit of eltrombopag outweighs the potential risk of hepatotoxicity. If treatment is reinitiated, the manufacturer recommends that serum ALT, AST, and bilirubin concentrations be evaluated weekly during the dosage adjustment phase. If abnormal liver function tests persist, worsen, or recur, eltrombopag should be permanently discontinued.

Eltrombopag may cause hepatic and biliary impairment. Grade 2 (or less) abnormalities in serum ALT, AST, and bilirubin concentrations have been reported in 10% of patients receiving the drug. Grade 4 (National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) toxicity scale) elevations in serum liver enzymes, as well as worsening of underlying cardiopulmonary disease and subsequent death, were reported in one patient receiving eltrombopag. Liver function tests (e.g., serum ALT, AST, and bilirubin concentrations) should be evaluated prior to starting therapy and monitored every 2 weeks during the initial dosage adjustment phase, then monthly thereafter once a stable dosage has been achieved. If serum bilirubin concentration is elevated, a fractionated measurement must be obtained. If liver function tests are abnormal, the tests should be repeated again within 3-5 days; if the abnormalities persist, liver function tests should be monitored on a weekly basis until the abnormality resolves, stabilizes, or returns to a baseline value. Eltrombopag should be discontinued if serum ALT (SGPT) levels increase to 3 times the upper limit of normal (ULN) or greater and are progressive, persistent (for at least 4 weeks), or are accompanied by an increased direct bilirubin concentration or clinical symptoms of hepatotoxicity or hepatic decompensation.

For more Drug Warnings (Complete) data for Eltrombopag (17 total), please visit the HSDB record page.

Biological Half Life

Following single intravenous administration, plasma clearance of eltrombopag (parent compound) was 0.45 mL/min/kg in rats, 0.44 mL/min/kg in dogs and 3.3 mL/min/kg in monkeys, with half-lives of 12, 14 and 7.7 hours, respectively.

The plasma elimination half-life of eltrombopag is approximately 21 to 32 hours in healthy subjects and 26 to 35 hours in ITP patients.

Use Classification

Storage Conditions

Interactions

Moderate to strong inhibitors of UGT1A1 or UGT1A3: Potential pharmacokinetic interaction resulting in increased systemic exposure to eltrombopag.1 Use with caution.

Substrates of UDP-glucuronosyltransferases (UGTs): Potential pharmacokinetic interaction resulting in increased systemic exposure to multiple UGT substrates, including acetaminophen, opioid narcotics, and nonsteroidal anti-inflammatory agents. Use with caution.

Substrates of organic anion-transporting polypeptide (OATP) 1B1: Potential pharmacokinetic interaction (increased concentrations of concomitantly administered OATP1BI substrates [e.g., benzylpenicillin, atorvastatin, fluvastatin, pravastatin, rosuvastatin, methotrexate, nateglinide, repaglinide, rifampin]). Consider reduction of OATP1B1 substrate dosage if manifestations of excessive systemic exposure to these drugs occur. The area under the plasma concentration-time curve (AUC) and peak plasma concentration of rosuvastatin increased by 55 and 103%, respectively, with administration of a single 10-mg dose of rosuvastatin in healthy adults receiving 75 mg of eltrombopag daily for 5 days. In clinical trials, a 50% reduction in rosuvastatin dosage was recommended for patients receiving concomitant eltrombopag.

For more Interactions (Complete) data for Eltrombopag (8 total), please visit the HSDB record page.

Mondelli MU: Eltrombopag: an effective remedy for thrombocytopaenia? J Hepatol. 2008 Jun;48(6):1030-2. doi: 10.1016/j.jhep.2008.03.008. Epub 2008 Mar 31. [PMID:18433923]

Tarantino MD, Fogarty P, Mayer B, Vasey SY, Brainsky A: Efficacy of eltrombopag in management of bleeding symptoms associated with chronic immune thrombocytopenia. Blood Coagul Fibrinolysis. 2013 Apr;24(3):284-96. doi: 10.1097/MBC.0b013e32835fac99. [PMID:23492914]

Kiang TK, Ensom MH, Chang TK: UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacol Ther. 2005 Apr;106(1):97-132. Epub 2005 Jan 12. [PMID:15781124]

Deng Y, Madatian A, Wire MB, Bowen C, Park JW, Williams D, Peng B, Schubert E, Gorycki F, Levy M, Gorycki PD: Metabolism and disposition of eltrombopag, an oral, nonpeptide thrombopoietin receptor agonist, in healthy human subjects. Drug Metab Dispos. 2011 Sep;39(9):1734-46. doi: 10.1124/dmd.111.040170. Epub 2011 Jun 6. [PMID:21646437]

Kuter DJ: The biology of thrombopoietin and thrombopoietin receptor agonists. Int J Hematol. 2013 Jul;98(1):10-23. doi: 10.1007/s12185-013-1382-0. Epub 2013 Jul 3. [PMID:23821332]

Explore Compound Types